molecular formula C11H9ClN2OS B10884453 1-(4-Chloro-phenyl)-2-(2-imino-thiazol-3-yl)-ethanone

1-(4-Chloro-phenyl)-2-(2-imino-thiazol-3-yl)-ethanone

Cat. No.: B10884453
M. Wt: 252.72 g/mol
InChI Key: UGZNECZBRWIKSF-UHFFFAOYSA-N
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Description

thiazole ketone , is a chemical compound with the following structure:

Structure: C9H6ClN3OS\text{Structure: } \text{C}_9\text{H}_6\text{ClN}_3\text{OS} Structure: C9​H6​ClN3​OS

This compound contains a thiazole ring and a ketone functional group. Thiazole ketone exhibits interesting properties due to its aromaticity and reactivity.

Preparation Methods

Synthetic Routes:

  • Hantzsch Synthesis

    • Thiazole ketone can be synthesized via the Hantzsch synthesis, which involves the condensation of 4-chloroacetophenone, thiosemicarbazide, and formaldehyde.
    • The reaction proceeds under acidic conditions, yielding the desired product.
  • Vilsmeier-Haack Reaction

    • Another method involves the Vilsmeier-Haack reaction, where 4-chloroacetophenone reacts with formamide and phosphorus oxychloride (POCl₃).
    • This reaction leads to the formation of the thiazole ketone intermediate.

Industrial Production:

  • Thiazole ketone is not commonly produced on an industrial scale. It is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Thiazole ketone undergoes various reactions:

    Oxidation: It can be oxidized to form a thiazole carboxylic acid.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Condensation: It can participate in condensation reactions to form heterocyclic compounds.

Common reagents and conditions vary depending on the specific reaction. Major products include derivatives of thiazole ketone with modified functional groups.

Scientific Research Applications

Thiazole ketone finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.

    Pesticide Development: Thiazole ketone derivatives may exhibit pesticidal activity.

    Material Science: It can serve as a building block for designing novel materials.

Mechanism of Action

  • Thiazole ketone’s mechanism of action depends on its specific application.
  • In antimicrobial research, it may inhibit essential enzymes or disrupt cellular processes.
  • Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

  • Thiazole ketone shares similarities with other thiazole derivatives, such as thiazole-4-carboxylic acid and thiazole-2-thiol.
  • Its unique features lie in the combination of the chlorophenyl group and the imino-thiazolyl moiety.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-9-3-1-8(2-4-9)10(15)7-14-5-6-16-11(14)13/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZNECZBRWIKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CSC2=N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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